N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a benzamide core substituted with a 2-methoxybenzyl group and a 1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with 2-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxybenzyl)-4-(1H-pyrrol-1-yl)benzamide.
Reduction: Formation of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzylamine.
Substitution: Formation of N-(2-substituted benzyl)-4-(1H-pyrrol-1-yl)benzamide.
Scientific Research Applications
N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzoic acid
- N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzylamine
Uniqueness
N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and a pyrrol-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-7-3-2-6-16(18)14-20-19(22)15-8-10-17(11-9-15)21-12-4-5-13-21/h2-13H,14H2,1H3,(H,20,22) |
InChI Key |
FLXLIRHTPSGNLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.